molecular formula OH(−)<br>HO- B078521 Hydroxide CAS No. 14337-01-0

Hydroxide

Cat. No. B078521
CAS RN: 14337-01-0
M. Wt: 17.007 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-M
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Patent
US07445858B2

Procedure details

Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium chloride (III) tetrahydrate (0.067 mol) and tin chloride (IV) pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution, was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the precipitate reached 7.6.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.007 mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0.067 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4].[Cl-:8].[In+3:9].[Cl-].[Cl-]>O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4].[Cl-:8].[In+3:9].[Cl-:4].[Cl-:4].[OH-:1] |f:0.1,3.4.5.6,8.9.10,12.13.14.15|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.007 mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
0.067 mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an aqueous alkaline solution

Outcomes

Product
Name
Type
product
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Type
product
Smiles
[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07445858B2

Procedure details

Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium chloride (III) tetrahydrate (0.067 mol) and tin chloride (IV) pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution, was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the precipitate reached 7.6.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.007 mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0.067 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4].[Cl-:8].[In+3:9].[Cl-].[Cl-]>O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4].[Cl-:8].[In+3:9].[Cl-:4].[Cl-:4].[OH-:1] |f:0.1,3.4.5.6,8.9.10,12.13.14.15|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.007 mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
0.067 mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an aqueous alkaline solution

Outcomes

Product
Name
Type
product
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Type
product
Smiles
[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.